molecular formula C12H15N B1265685 (4-tert-Butylphenyl)acetonitrile CAS No. 3288-99-1

(4-tert-Butylphenyl)acetonitrile

Cat. No. B1265685
Key on ui cas rn: 3288-99-1
M. Wt: 173.25 g/mol
InChI Key: QKJPXROEIJPNHG-UHFFFAOYSA-N
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Patent
US04459224

Procedure details

A mixture consisting of 107 g p-tert.butylbenzyl bromide, 2 g tetra butyl-ammonium jodide and 37 g NaCN in 50 ml water was heated during 1 hour at 100° C. After cooling the reaction mixture, the organic layer was separated and distilled in vacuo with a yield of 78 g of the desired cyanide. Then this product was fractionated in vacuo. Yield of p-tert.butylbenzyl cyanide: 65 g (80%): boiling point: 118° C./0,7 kPa: nD =1,5110. This cyanide has a very strong odor which reminds one of algae, seaweed and ozone with ambergris-like, fatty and animal notes.
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
37 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9]Br)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH2:13]([N+:17](CCCC)(CCCC)CCCC)CCC.[C-]#N.[Na+]>O>[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][C:13]#[N:17])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
107 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CBr)C=C1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
37 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo with a yield of 78 g of the desired cyanide

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(CC#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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